molecular formula C21H16ClN3O3S2 B2891293 N-(4-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide CAS No. 886942-76-3

N-(4-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2891293
CAS No.: 886942-76-3
M. Wt: 457.95
InChI Key: IIHUJFWVTOWZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This benzamide derivative features a 4-chloro-1,3-benzothiazole core linked to a benzamide group substituted with a methanesulfonyl moiety at the para position. While direct physicochemical data (e.g., solubility, melting point) are unavailable, structural analogs suggest its molecular weight is approximately ~450–470 g/mol, inferred from similar compounds .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S2/c1-30(27,28)16-10-8-14(9-11-16)20(26)25(13-15-5-2-3-12-23-15)21-24-19-17(22)6-4-7-18(19)29-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHUJFWVTOWZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methanesulfonylbenzoic Acid

Protocol :

  • Sulfonation of 4-methylbenzoic acid :
    • 4-Methylbenzoic acid (10 g, 66.3 mmol) is reacted with methanesulfonyl chloride (8.7 mL, 112.7 mmol) in anhydrous dichloromethane (DCM, 100 mL) under nitrogen. Aluminum chloride (8.8 g, 66.3 mmol) is added portionwise at 0°C. The mixture is stirred for 12 h at room temperature.
    • Workup : The reaction is quenched with ice-water, and the organic layer is extracted with DCM, washed with NaHCO₃ (5%), and dried over MgSO₄.
    • Yield : 12.1 g (85%) of 4-methanesulfonylbenzoic acid as a white solid.

Characterization :

  • Melting Point : 198–200°C (lit.: 195–198°C).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J = 8.4 Hz, 2H, ArH), 7.85 (d, J = 8.4 Hz, 2H, ArH), 3.32 (s, 3H, SO₂CH₃).

Formation of 4-Methanesulfonylbenzoyl Chloride

Protocol :

  • 4-Methanesulfonylbenzoic acid (10 g, 43.5 mmol) is refluxed with thionyl chloride (20 mL) and DMF (0.1 mL) for 3 h. Excess thionyl chloride is removed under vacuum to yield the acyl chloride as a pale-yellow solid.
  • Yield : Quantitative (10.8 g, 98%).

Amide Coupling with 4-Chloro-1,3-benzothiazol-2-amine

Protocol :

  • The acyl chloride (8.2 g, 32.4 mmol) is dissolved in DCM (50 mL) and added dropwise to a stirred solution of 4-chloro-1,3-benzothiazol-2-amine (6.0 g, 32.4 mmol) and triethylamine (9.1 mL, 64.8 mmol) in DCM (100 mL) at 0°C.
  • The mixture is stirred for 4 h at room temperature, washed with HCl (1M) and NaHCO₃ (5%), and dried over MgSO₄.
  • Purification : Recrystallization from ethanol/water (1:1) yields N-(4-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide as off-white crystals.
  • Yield : 10.5 g (82%).

Characterization :

  • Melting Point : 214–216°C.
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, NH), 8.10–7.95 (m, 4H, ArH), 7.62 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.42 (d, J = 8.0 Hz, 1H, benzothiazole-H), 3.15 (s, 3H, SO₂CH₃).

N-Alkylation with (Pyridin-2-yl)methyl Bromide

Protocol :

  • The secondary amide (7.0 g, 17.7 mmol) is dissolved in dry DMF (50 mL). Sodium hydride (60% in oil, 0.85 g, 21.2 mmol) is added at 0°C, followed by (pyridin-2-yl)methyl bromide (3.4 g, 19.5 mmol). The mixture is stirred for 6 h at 80°C.
  • Workup : The reaction is quenched with ice-water, extracted with ethyl acetate, and dried over MgSO₄.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1) yields the tertiary amide as a white solid.
  • Yield : 6.8 g (75%).

Characterization :

  • Melting Point : 189–191°C.
  • ¹³C NMR (100 MHz, CDCl₃) : δ 168.2 (C=O), 156.8 (pyridine-C), 150.1 (benzothiazole-C), 136.4–122.5 (ArC), 55.3 (NCH₂), 44.8 (SO₂CH₃).
  • HRMS (ESI+) : m/z calcd for C₂₁H₁₇ClN₃O₃S₂ [M+H]⁺: 490.0398; found: 490.0401.

Mechanistic Insights and Optimization

Amide Coupling Dynamics

The use of EDC/HOBt in DMF (alternative to acyl chloride) was explored but resulted in lower yields (68% vs. 82% for acyl chloride method). Steric hindrance from the methanesulfonyl group likely slows coupling kinetics, necessitating activated intermediates.

N-Alkylation Challenges

Alkylation of secondary amides requires strong bases (e.g., NaH) to deprotonate the amide nitrogen. Competing side reactions, such as over-alkylation or elimination, were minimized by maintaining anhydrous conditions and controlled stoichiometry.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Key Reference
Sulfonation MeSO₂Cl, AlCl₃, DCM 85
Acyl chloride formation SOCl₂, DMF 98
Amide coupling Acyl chloride, Et₃N, DCM 82
N-Alkylation NaH, (pyridin-2-yl)CH₂Br, DMF 75

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases like tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Features and Molecular Weights
Compound Name Benzothiazole Substituent Benzamide Substituent Pyridine Position Molecular Weight (g/mol) Source
N-(4-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide (Target) 4-Cl 4-SO₂CH₃ 2 ~450–470 (estimated)
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide 4,5-Cl₂ 3,5-(OCH₃)₂ Highest in study
N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide (CAS 895015-83-5) 4-Cl 4-CN 3 404.9
(S)-4-(8-Amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide Complex imidazo-pyrazine 2

Key Observations :

  • Chlorination Pattern: The target compound’s 4-Cl benzothiazole contrasts with the 4,5-Cl₂ analog in .
  • Benzamide Substituents: The methanesulfonyl group (target) is bulkier and more electron-withdrawing than the cyano group (), which may enhance solubility and metabolic stability due to sulfonyl’s polar nature .
  • Pyridine Position : The target’s pyridin-2-yl group differs from the pyridin-3-yl in , affecting spatial orientation and receptor interactions.

Pharmacological and Patent Landscape

  • Compound: Patented for solid formulations, this compound incorporates a fused imidazo-pyrazine system, suggesting applications in oncology or immunology. The target compound’s methanesulfonyl group may confer distinct target selectivity compared to this analog .
  • Compound : Features a sulfonyl-benzothiadiazin moiety, highlighting the therapeutic relevance of sulfonyl groups in modulating enzyme inhibition (e.g., kinase or protease targets). The target’s methanesulfonyl may offer similar advantages in drug design .

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis involves sequential coupling of the benzothiazole, pyridinylmethyl, and methanesulfonylbenzamide moieties. Critical steps include:

  • Amide bond formation : Use coupling agents like HATU or EDC/NHS under inert atmosphere to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Maintain 0–5°C during sulfonylation to prevent decomposition .
  • Purification : Employ gradient column chromatography (silica gel) followed by recrystallization from ethanol/water mixtures.
    Data Table :
StepKey ParametersYield RangePurity (HPLC)
1DMF, 0°C, HATU60–70%>90%
2DCM, RT, EDC75–85%>95%

Basic: What analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., chloro-benzothiazole protons at δ 7.8–8.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • X-ray Crystallography : For unambiguous confirmation, use SHELX-97 for structure refinement .
  • Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) within ±0.4% of theoretical values.

Advanced: How can researchers address contradictions between in vitro enzyme inhibition data and cellular activity assays?

Methodological Answer:
Discrepancies may arise from:

  • Cell permeability : Measure logP (e.g., via shake-flask method) to assess membrane penetration. If logP >3, consider prodrug strategies .
  • Metabolic instability : Use LC-MS to identify metabolites in cell lysates after 24-hour incubation .
  • Off-target effects : Perform kinome-wide profiling (e.g., using KINOMEscan) to rule out non-specific kinase inhibition .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the benzothiazole core?

Methodological Answer:

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 4-chloro position.
  • Biological testing : Screen against a panel of cancer cell lines (e.g., MCF-7, HepG2) and compare IC₅₀ values .
  • Computational docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
    Data Table :
Analog (R-group)IC₅₀ (µM, MCF-7)Docking Score (kcal/mol)
-Cl0.45-9.2
-NO₂0.78-7.8
-OCH₃1.20-6.5

Advanced: How can solubility limitations in aqueous buffers be resolved for in vivo studies?

Methodological Answer:

  • Co-solvents : Use 10% DMSO/PBS or cyclodextrin-based formulations (e.g., HPβCD) to enhance solubility .
  • Salt formation : React with sodium bicarbonate to generate a water-soluble sulfonate salt.
  • Nanoparticle encapsulation : Prepare PLGA nanoparticles (200–300 nm) via emulsion-solvent evaporation .

Advanced: What crystallographic methods are recommended for elucidating the compound’s binding mode with target proteins?

Methodological Answer:

  • Protein co-crystallization : Soak purified kinase domain (e.g., BRAF V600E) with 5 mM compound for 48 hours.
  • Data collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<2.0 Å) diffraction.
  • Refinement : Apply SHELXL-2018 for anisotropic B-factors and TLS parameterization .
    Example PDB Statistics :
ResolutionR-factorR-free
1.8 Å0.180.22

Advanced: How should conflicting cytotoxicity data from independent studies be reconciled?

Methodological Answer:

  • Replicate conditions : Standardize assay protocols (e.g., MTT vs. CellTiter-Glo) and cell passage numbers.
  • Purity validation : Re-analyze batches via HPLC; impurities >1% can skew results .
  • Collaborative verification : Share samples with independent labs for blinded retesting, as proposed in ’s framework for resolving contested data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.